molecular formula C12H16N2O B1325332 N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide CAS No. 1016506-34-5

N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide

Cat. No.: B1325332
CAS No.: 1016506-34-5
M. Wt: 204.27 g/mol
InChI Key: SBQRYEAQTVBICJ-UHFFFAOYSA-N
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Description

N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide is an organic compound with the molecular formula C12H16N2O It is a derivative of cyclobutanecarboxamide, featuring an amino group and a methyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide typically involves the acylation of 3-amino-4-methylphenylamine with cyclobutanecarboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane or tetrahydrofuran, and the reaction is performed at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of microreactor technology can optimize reaction conditions, reduce reaction times, and improve safety by minimizing the handling of hazardous reagents.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted cyclobutanecarboxamides.

Scientific Research Applications

N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacophores.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with active sites, while the cyclobutanecarboxamide moiety can provide steric hindrance or hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide can be compared with other cyclobutanecarboxamide derivatives, such as:

    N-(3-Amino-4-methylphenyl)benzamide: Similar structure but with a benzamide moiety instead of cyclobutanecarboxamide.

    N-(3-Amino-4-methylphenyl)cyclopentanecarboxamide: Similar structure but with a cyclopentanecarboxamide moiety.

    N-(3-Amino-4-methylphenyl)cyclohexanecarboxamide: Similar structure but with a cyclohexanecarboxamide moiety.

The uniqueness of this compound lies in its specific ring size and substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

N-(3-amino-4-methylphenyl)cyclobutanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-8-5-6-10(7-11(8)13)14-12(15)9-3-2-4-9/h5-7,9H,2-4,13H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBQRYEAQTVBICJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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